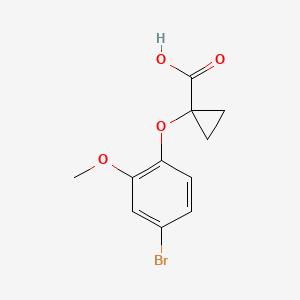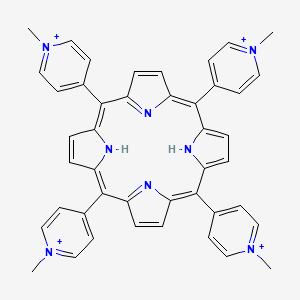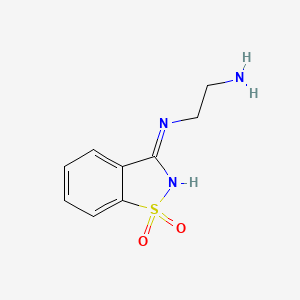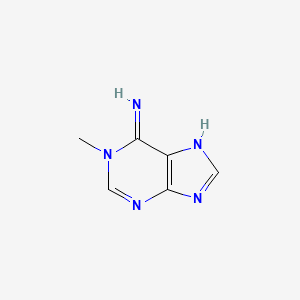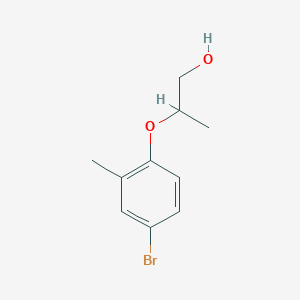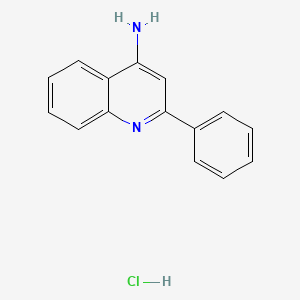![molecular formula C12H6ClF3N2O3 B1487052 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol CAS No. 161949-57-1](/img/structure/B1487052.png)
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol
Descripción general
Descripción
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol (4-C5TFP2NB) is a organic compound containing a nitrobenzene group and a pyridine ring. It is a yellow solid with a melting point of 86°C. 4-C5TFP2NB is a versatile compound with a wide range of applications in scientific research, such as synthesis of new compounds, drug discovery, and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Agrochemicals
Synthesis of Pesticides: TFMP derivatives, including “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol”, are extensively used in the synthesis of pesticides . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds. They are particularly effective in the protection of crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names .
Pharmaceutical Industry
Drug Development: Several TFMP derivatives are used in the pharmaceutical industry, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval . The compound may serve as an intermediate or a pharmacophore in the development of drugs due to its unique properties.
Biological Activities
Antidepressant and Anticancer: TFMP derivatives have shown efficient biological activities, including antidepressant, anticancer, and anti-inflammatory effects . The compound’s structure could be pivotal in the synthesis of drugs targeting these conditions.
Antimicrobial Applications
Antifungal and Antibacterial: The antifungal activity of TFMP derivatives has been documented, with some compounds showing activity against Candida strains . This suggests potential for “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol” in the development of new antifungal agents.
Veterinary Medicine
Veterinary Drug Synthesis: With two veterinary products already approved, TFMP derivatives are proving to be valuable in veterinary medicine . The subject compound could be explored for its efficacy in treating animal diseases.
Material Science
Functional Materials: The incorporation of fluorine atoms in organic compounds has led to advances in functional materials . The compound’s unique structure could be utilized in creating materials with specific desired properties.
Catalysis
Chemical Reactions: The presence of the trifluoromethyl group in organic chemistry has seen applications in catalysis, influencing the outcome of chemical reactions . The compound could be investigated for its catalytic properties in various synthetic processes.
Electronics
Electronics Industry: Organofluorine compounds have applications in the electronics industry due to their unique behaviors when incorporated into organic molecules . The compound could be researched for its potential uses in electronic devices.
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-8-4-7(12(14,15)16)5-17-11(8)6-1-2-10(19)9(3-6)18(20)21/h1-5,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDKZZDTHCVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



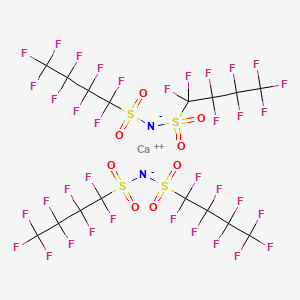
![2-(N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}2-nitrobenzenesulfonamido)acetic acid](/img/structure/B1486971.png)
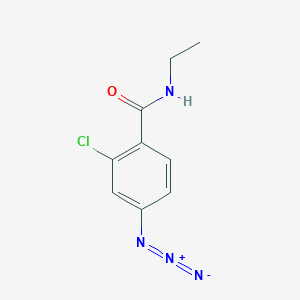
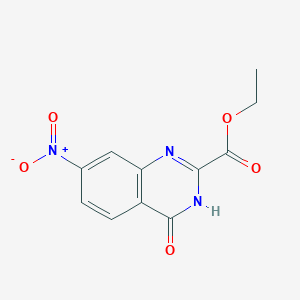

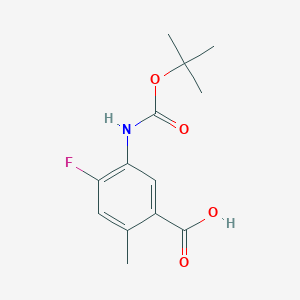
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B1486980.png)
